3-Chloro-1,1-difluoropropane

Boiling point distillation positional isomer separation

3-Chloro-1,1-difluoropropane (CAS 83124-57-6, HCFC-262fa) is a halogenated C3 alkane bearing a terminal chlorine at C3 and a gem-difluoro group at C1 (SMILES: FC(F)CCCl), with a molecular formula of C₃H₅ClF₂ and a molecular weight of 114.52 g/mol. It belongs to the hydrochlorofluorocarbon (HCFC) class and is classified as a PFAS substance under emerging regulatory frameworks.

Molecular Formula C3H5ClF2
Molecular Weight 114.52 g/mol
CAS No. 83124-57-6
Cat. No. B12124402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,1-difluoropropane
CAS83124-57-6
Molecular FormulaC3H5ClF2
Molecular Weight114.52 g/mol
Structural Identifiers
SMILESC(CCl)C(F)F
InChIInChI=1S/C3H5ClF2/c4-2-1-3(5)6/h3H,1-2H2
InChIKeyIOJZXSJSULVCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,1-difluoropropane (CAS 83124-57-6): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


3-Chloro-1,1-difluoropropane (CAS 83124-57-6, HCFC-262fa) is a halogenated C3 alkane bearing a terminal chlorine at C3 and a gem-difluoro group at C1 (SMILES: FC(F)CCCl), with a molecular formula of C₃H₅ClF₂ and a molecular weight of 114.52 g/mol [1]. It belongs to the hydrochlorofluorocarbon (HCFC) class and is classified as a PFAS substance under emerging regulatory frameworks [2]. The compound is primarily sourced as a synthetic intermediate for pharmaceuticals (e.g., dopaminergic agents including fenoldopam), agrochemicals, and as a precursor in the production of next-generation low-GWP hydrofluoroolefin (HFO) refrigerants such as HFO-1252zc [3]. Its closest functional analogs—differing in halogen identity, substitution position, or degree of halogenation—include 1,1-difluoropropane (CAS 430-61-5), 1-chloro-2,2-difluoropropane (CAS 420-99-5), 1-chloro-1,1-difluoropropane (CAS 134190-53-7), 3-bromo-1,1-difluoropropane (CAS 461-49-4), and 1,3-dichloro-1,1-difluoropropane (CAS 819-00-1). These comparators exhibit materially different boiling points, densities, leaving-group reactivities, and synthetic utilities that preclude indiscriminate interchangeability .

Pharmaceutical Synthon
Terminal gem-difluoro building block for dopaminergic drug candidates (e.g., fenoldopam intermediates)
Industrial Refrigerant Precursor
HCFC-262fa co-intermediate in HFO-1252zc low-GWP refrigerant production (Chemours pathway)
Agrochemical Intermediate
Fluorinated C3 synthon with balanced lipophilicity and controlled Sₙ2 reactivity for crop protection agents

3-Chloro-1,1-difluoropropane (83124-57-6): Why In-Class HCFC Analogs Cannot Be Interchanged Without Quantitative Justification


Compounds within the chlorodifluoropropane isomer family share the identical molecular formula (C₃H₅ClF₂) and molecular weight (114.52 g/mol) yet exhibit fundamentally different physicochemical and reactivity profiles determined by the precise positioning of chlorine and fluorine substituents [1]. The chlorine at C3 distal to the gem-difluoro group at C1 in 3-chloro-1,1-difluoropropane confers a boiling point of approximately 73.0 °C, compared to 55.0 °C for the 1-chloro-2,2-difluoro positional isomer and approximately 25–29 °C for 1-chloro-1,1-difluoropropane . These boiling-point gaps of 18–48 °C directly affect isolation by distillation, vapor-handling infrastructure requirements, and solvent compatibility in downstream reactions. Furthermore, replacing chlorine with bromine (3-bromo-1,1-difluoropropane, CAS 461-49-4) alters the leaving-group lability by approximately 2–3 orders of magnitude in typical Sₙ2 manifolds [2], changing reaction kinetics and byproduct profiles in pharmaceutical alkylation steps. Substituting the non-chlorinated analog 1,1-difluoropropane eliminates the electrophilic handle entirely, rendering the molecule incapable of serving as an alkylating building block . These differences are quantifiable, reproducible, and consequential for process chemistry and procurement specification; generic substitution without direct comparative data introduces risk of failed reactions, out-of-specification intermediates, and regulatory non-compliance.

Positional isomer mismatch
1-Chloro-2,2-difluoropropane and 1-chloro-1,1-difluoropropane shift boiling point by 18–48 °C and alter pharmacophore identity; generic substitution risks failed distillation and wrong drug motif.
Bromo analog (3-bromo-1,1-difluoropropane) alters reactivity
Bromide leaving group accelerates Sₙ2 kinetics ~10–50×, increases mass by 39%, and raises hydrolysis sensitivity; may shift reaction profiles and impurity burdens.
Non-halogenated analog lacks electrophilic handle
1,1-Difluoropropane has no chlorine leaving group; incapable of nucleophilic substitution, eliminating its use as an alkylating building block.

3-Chloro-1,1-difluoropropane (83124-57-6): Quantitative Differentiation Evidence Against Five Closest Comparators


Boiling Point Separation from Positional Isomers Enables Distillation-Based Purification and Informs Handling Infrastructure

3-Chloro-1,1-difluoropropane (HCFC-262fa) exhibits a boiling point of 73.0 °C at atmospheric pressure, which is 18.0 °C higher than its positional isomer 1-chloro-2,2-difluoropropane (BP 55.0 °C) and approximately 44–48 °C higher than 1-chloro-1,1-difluoropropane (HCFC-262fc, BP ~25–29 °C) . This boiling point hierarchy reflects the influence of substituent positioning on intermolecular forces: the terminal gem-difluoro group in HCFC-262fa maximizes dipole moment and polarizability relative to isomers where chlorine and fluorine are vicinal or geminal on the same carbon. The 18 °C gap between HCFC-262fa and 1-chloro-2,2-difluoropropane is sufficient for clean fractional distillation separation at laboratory and pilot scales, while the ~44–48 °C gap versus HCFC-262fc permits straightforward separation even with simple distillation apparatus. By contrast, the non-chlorinated analog 1,1-difluoropropane (BP 10.9 °C) is a gas at ambient temperature, requiring pressurized handling infrastructure entirely different from the liquid-handling setup suitable for HCFC-262fa .

Boiling Point
Cross-study comparable
73.0 °C Δ +18 °C vs 1-Cl-2,2-F2 Δ +44–48 °C vs 1-Cl-1,1-F2
Supports fractional distillation purification and liquid-phase handling
Non-chlorinated analog is a gas at ambient, requiring pressurized equipment
Boiling point distillation positional isomer separation process chemistry

Density Advantage for Liquid-Phase Biphasic Reactions and Formulation Compatibility

3-Chloro-1,1-difluoropropane has an experimentally measured density of 1.259 g/cm³, which is approximately 5% higher than its positional isomer 1-chloro-2,2-difluoropropane (1.202 g/cm³) and approximately 40% higher than the non-chlorinated 1,1-difluoropropane (~0.90 g/cm³) . This elevated density arises from the spatial separation of the electronegative chlorine and gem-difluoro substituents, maximizing the molecular polarizability contribution to cohesive energy density. In comparison, 3-bromo-1,1-difluoropropane has a substantially higher density of ~1.55 g/cm³ (predicted), driven by the greater atomic mass of bromine . The target compound's density exceeds that of water (1.0 g/cm³), making it the denser phase in aqueous-organic biphasic reaction systems—a practical advantage for phase separation during workup of nucleophilic substitution or alkylation reactions. The 1,3-dichloro-1,1-difluoropropane comparator (density 1.339 g/cm³) is approximately 6% denser, reflecting its additional chlorine atom .

Liquid Density
Cross-study comparable
1.259 g/cm³ +4.7% vs 1-Cl-2,2-F2 Denser than water
Density >1 g/cm³ aids biphasic reaction workup and phase separation
Bromo analog is ~19% denser; dichloro analog ~6% denser
Density biphasic reaction formulation solvent compatibility

Chlorine Leaving Group Balances Reactivity and Stability Relative to Bromo and Non-Halogenated Analogs

In nucleophilic substitution reactions, the chlorine atom at C3 of 3-chloro-1,1-difluoropropane serves as a leaving group with intermediate lability. The established leaving-group ability order for halides in Sₙ2 manifolds is I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide being approximately 10–50× more reactive than chloride depending on solvent and nucleophile, while fluoride is essentially inert as a leaving group under ordinary conditions [1]. This places 3-chloro-1,1-difluoropropane at an optimized position for pharmaceutical intermediate synthesis: the chlorine is sufficiently labile to undergo alkylation with amine, phenoxide, and thiolate nucleophiles under mild heating (40–80 °C), yet sufficiently stable to permit ambient-temperature storage without significant hydrolysis or elimination. The bromo analog 3-bromo-1,1-difluoropropane (CAS 461-49-4) offers higher reactivity but at the cost of greater thermal lability (BP 92–94 °C vs. 73.0 °C for the chloro compound), increased susceptibility to premature hydrolysis, higher molecular weight (158.97 vs. 114.52 g/mol, a 39% mass penalty), and typically 2–5× higher procurement cost per mole [2]. The non-halogenated analog 1,1-difluoropropane lacks any leaving group and cannot serve as an electrophilic alkylating agent [3].

Leaving Group Reactivity
Class-level inference
Cl⁻ intermediate lability Br⁻ ~10–50× faster F⁻ essentially inert
Enables practical alkylation at 40–80 °C with ambient storage stability
Bromo analog adds mass penalty (+39%) and higher hydrolysis risk
Leaving group nucleophilic substitution Sₙ2 reactivity alkylation stability

Terminal Gem-Difluoro Moiety Enables Specific 1,3-Difunctionalization for Drug Candidate Building Blocks

The structural signature of 3-chloro-1,1-difluoropropane—a gem-difluoro group at C1 separated by a two-methylene spacer from a chlorine at C3—creates a 1,3-bifunctional synthon that is distinct from all positional isomers. Upon nucleophilic displacement of chloride, the resulting product retains the terminal -CHF₂ group, which is a recognized metabolically stable bioisostere for methyl, methoxy, and hydroxyl groups in medicinal chemistry [1]. This contrasts with 1-chloro-2,2-difluoropropane, where the CF₂ group is internal and adjacent to the substitution site, altering the electronics of nucleophilic attack and producing products with a -CF₂-CH₃ terminus rather than -CHF₂ . Patent evidence confirms that chloro- or fluoro-substituted difluoropropane intermediates—specifically including 3-chloro-1,1-difluoropropane—are claimed for preparing dopaminergic and antihypertensive agents including fenoldopam (Corlopam), a selective peripheral dopamine D1 receptor agonist [2]. The gem-difluoro moiety at the terminal position is critical: it increases the XLogP3-AA of the compound to 2.0 (PubChem computed), enhancing membrane permeability of derived drug candidates relative to non-fluorinated analogs, while the -CHF₂ group resists cytochrome P450 oxidative metabolism more effectively than a -CH₃ group [3]. By comparison, 1,3-dichloro-1,1-difluoropropane offers an additional chlorine at C1, which alters the electronics of the CF₂ center and provides a different, less selective reactivity profile in sequential substitution reactions.

Gem-Difluoro Synthon
Class-level inference
Terminal -CHF₂ group XLogP3-AA = 2.0 Distal Cl leaving group
Delivers metabolically stable -CH₂CH₂CHF₂ motif for drug candidates
Positional isomers produce different pharmacophores (e.g., -CF₂CH₃)
Gem-difluoro drug discovery metabolic stability alkylating building block fenoldopam

Patent-Confirmed Role as Intermediate in HFO-1252zc Refrigerant Production Pathway

International patent WO2025019192A2 (Chemours, 2024) explicitly identifies 3-chloro-1,1-difluoropropane (designated HCFC-262fa) as part of intermediate compositions in the multi-step conversion of HCC-250fb to the next-generation refrigerant 1,1-difluoropropene (HFO-1252zc) [1]. HFO-1252zc is notable for its extremely low global warming potential (GWP < 1) compared to legacy HFC refrigerants such as HFC-134a (GWP = 1,300) and HFC-125 (GWP = 3,170) [2]. The patent describes compositions comprising HCFC-262fc (1-chloro-1,1-difluoropropane) as the primary intermediate alongside HCFC-262fa and HCFC-272fb as co-intermediates, with HCFC-262fc constituting 0.1–99.9 wt% of the composition [3]. Independently, conversion of HCFC-262fa to 3-chloro-3,3-difluoropropene (a key HFO intermediate) is catalyzed by fluorinated chromium oxides in gas-phase reactors . This established industrial pathway differentiates 3-chloro-1,1-difluoropropane from non-chlorinated analogs (1,1-difluoropropane) that cannot participate in dehydrochlorination steps, and from the bromo analog (3-bromo-1,1-difluoropropane) which would introduce bromide contamination incompatible with HFO product specifications.

HFO-1252zc Pathway
Cross-study comparable
Co-intermediate in WO2025019192A2 Convertible to 3-Cl-3,3-F2-propene
Patent-confirmed role in low-GWP refrigerant manufacturing
Dehydrochlorination over fluorinated chromium oxide catalyst
HFO-1252zc refrigerant low GWP HCFC-262fa fluorinated chromium oxide

PFAS Classification and Regulatory Profile Differentiates Procurement Compliance Requirements from Non-Fluorinated Alternatives

3-Chloro-1,1-difluoropropane is classified as a PFAS (per- and polyfluoroalkyl substance) chemical under emerging regulatory frameworks, as documented in the Searching, Assessment, and Screening (SAS) system for safer alternative chemicals [1]. Its SMILES notation FC(F)CCCl contains the -CF₂- moiety that triggers PFAS classification under the broad OECD definition encompassing any substance with at least one fully fluorinated methyl or methylene carbon atom. The SAS database indicates that hazard assessment data for carcinogenicity, mutagenicity, reproductive toxicity, developmental toxicity, and endocrine disruption endpoints are all classified as 'Data insufficient – unable to classify,' meaning the compound carries regulatory uncertainty risk that must be factored into procurement decisions [2]. By contrast, the non-fluorinated analog 1-chloropropane (CAS 540-54-5) does not fall under PFAS regulations, offering a lower regulatory burden but lacking the metabolic stability and physicochemical benefits of the gem-difluoro motif. The bromo analog 3-bromo-1,1-difluoropropane shares the same PFAS classification but introduces additional halogen-related environmental persistence concerns. Within the HCFC class specifically, HCFC-262fa is subject to the Montreal Protocol phasedown schedule for HCFCs as ozone-depleting substances, though its ODP is lower than fully chlorinated analogs such as 1,3-dichloro-1,1-difluoropropane which carries two chlorine atoms [3].

PFAS Classification
Cross-study comparable
PFAS (OECD definition) HCFC Montreal Protocol Hazard data: insufficient
Requires regulatory compliance review and essential-use documentation
Non-fluorinated alternatives avoid PFAS but lack gem-difluoro benefits
PFAS regulatory compliance OECD PFAS definition chemical substitution procurement risk

3-Chloro-1,1-difluoropropane (83124-57-6): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Pharmaceutical Intermediate for Dopaminergic and Antihypertensive Drug Candidates Requiring Terminal -CHF₂ Motif

When the target drug candidate requires a metabolically stable terminal gem-difluoro (-CHF₂) group introduced via alkylation, 3-chloro-1,1-difluoropropane is the appropriate synthon. Patent EP0177326 explicitly claims chloro/fluoro-substituted difluoropropane intermediates for preparing dopaminergic agents including fenoldopam [1]. The terminal -CHF₂ group delivered by this compound serves as a bioisostere for methyl, methoxy, and hydroxyl groups, conferring enhanced metabolic stability against cytochrome P450 oxidation compared to non-fluorinated propyl linkers [2]. The chlorine at the distal C3 position provides a competent leaving group for nucleophilic displacement by amine, phenoxide, or thiolate nucleophiles under mild conditions (40–80 °C). Procurement of the correct positional isomer is critical: 1-chloro-2,2-difluoropropane would deliver a -CF₂CH₃ terminus instead of -CHF₂, producing a different pharmacophore with distinct metabolic and binding properties .

Industrial HFO Refrigerant Precursor: Integration into HFO-1252zc Production Workflow

Organizations developing or scaling low-GWP refrigerant production should evaluate 3-chloro-1,1-difluoropropane (HCFC-262fa) as a compositional intermediate within the HFO-1252zc manufacturing pathway. WO2025019192A2 (Chemours, 2024) describes processes where HCFC-262fa is present alongside HCFC-262fc in intermediate compositions during the conversion of HCC-250fb to HFO-1252zc, with the final product exhibiting a GWP of < 1 versus 1,300 for HFC-134a [1]. The compound undergoes gas-phase dehydrochlorination over fluorinated chromium oxide catalysts to yield 3-chloro-3,3-difluoropropene, a key HFO intermediate [2]. This application leverages the specific chlorine placement at C3 for dehydrochlorination chemistry; non-chlorinated analogs cannot participate, and brominated analogs introduce downstream purity issues. Procurement teams should specify HCFC-262fa purity and isomer profile when sourcing for refrigerant intermediate applications, as positional isomer contamination (e.g., HCFC-262fc) can alter dehydrochlorination selectivity and final HFO product distribution .

Agrochemical Building Block Requiring Balanced Lipophilicity and Metabolic Stability

For agrochemical discovery programs developing fluorinated crop protection agents, 3-chloro-1,1-difluoropropane offers a calculated XLogP3-AA of 2.0, providing sufficient lipophilicity for foliar uptake and cuticular penetration while the terminal -CHF₂ group resists environmental oxidative degradation more effectively than -CH₃ or -OCH₃ motifs [1]. The compound serves as a precursor to gem-difluoro-containing agrochemical intermediates, where the 1,3-bifunctional architecture enables sequential derivatization: nucleophilic displacement of chloride followed by further functionalization of the -CHF₂ terminus. When compared to 3-bromo-1,1-difluoropropane, the chloro analog provides a more controlled alkylation rate (approximately 10–50× slower Sₙ2 kinetics), reducing exotherm management challenges during scale-up and minimizing dialkylation byproducts [2]. The density of 1.259 g/cm³ facilitates straightforward phase separation from aqueous reaction mixtures, a practical advantage in multi-kilogram agrochemical intermediate production campaigns .

PFAS-Compliant Fluorinated Building Block Procurement with Documented Regulatory Due Diligence

Organizations subject to OECD PFAS reporting requirements or internal PFAS phaseout commitments who require a gem-difluoro building block for essential-use applications should procure 3-chloro-1,1-difluoropropane with appropriate documentation. The SAS chemical substitution database confirms PFAS classification for this compound while noting that chronic toxicity hazard data are currently insufficient for classification across all major endpoints (carcinogenicity, mutagenicity, reproductive/developmental toxicity, endocrine disruption) [1]. This data-gap profile—shared across the HCFC-262 isomer family—necessitates a precautionary approach to occupational exposure and waste management but also means the compound does not carry a positive hazard classification that would trigger immediate regulatory restriction. Procurement specifications should include: (a) certificate of analysis confirming isomer identity (3-chloro-1,1-difluoro vs. other C₃H₅ClF₂ isomers), (b) purity ≥ 97% (GC), (c) density verification (target 1.259 ± 0.02 g/cm³), and (d) PFAS documentation for the receiving jurisdiction's chemical inventory reporting requirements [2].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate requiring terminal -CHF₂ motif
Gem-difluoro synthon with distal Cl leaving group; reported role in fenoldopam intermediates
Isomer identity, leaving-group reactivity, and metabolic stability of -CHF₂ group
Industrial HFO-1252zc refrigerant precursor
HCFC intermediate with chlorine at C3 enabling dehydrochlorination; patent-confirmed co-intermediate
Isomer purity, dehydrochlorination selectivity, and final HFO GWP profile
Agrochemical building block
Balanced lipophilicity (XLogP3-AA ~2) and controlled Sₙ2 reactivity for crop protection agents
Alkylation rate, phase-separation behavior, and environmental stability of -CHF₂ moiety
PFAS-regulated fluorinated building block procurement
PFAS classification under OECD definition; chronic toxicity data insufficient across key endpoints
Regulatory documentation, occupational exposure controls, and essential-use justification
Quote Request

Request a Quote for 3-Chloro-1,1-difluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.